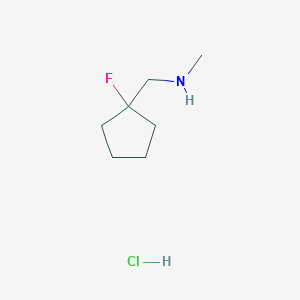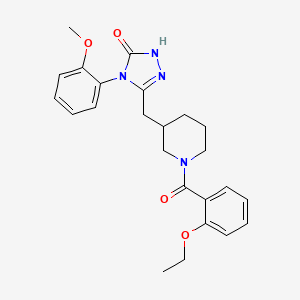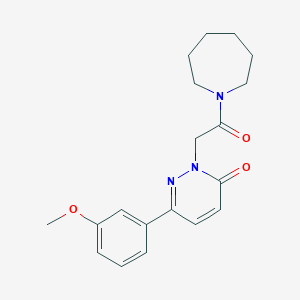
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula shows the types and numbers of atoms present in a molecule of the compound, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include various types of reactions such as addition, substitution, elimination, oxidation, reduction, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. The type of reaction (e.g., acid-base, redox, etc.), the products formed, and the conditions required for the reaction are all part of this analysis .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
Myocardial Perfusion Imaging with PET
One significant application of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide analogs, particularly its 18F-labeled pyridaben analogs, is in Myocardial Perfusion Imaging (MPI) using Positron Emission Tomography (PET). The study by Mou et al. (2012) synthesized and evaluated these compounds as potential MPI agents. They demonstrated high heart uptake and low background uptake in animal models, indicating their potential as effective MPI agents.
Crystal Structure and DFT Calculation for Drug Development
The study by Saleem et al. (2018) focused on the synthesis, crystal structure, and Density Functional Theory (DFT) calculation of a related compound. This research aids in understanding the mechanism of drug binding and action, which can be crucial for the future design and development of potent enzyme inhibitors for diseases like Alzheimer's and diabetes.
Interaction with Benzodiazepine Receptors
The research conducted by Barlin et al. (1996) explored the binding of certain derivatives to central and peripheral-type benzodiazepine receptors. This study has implications for understanding and potentially manipulating the interaction of these compounds with key receptors in the central nervous system.
Potential as Antinociceptive Agents
Another application is in the field of pain management. The study by Dogruer et al. (2000) synthesized derivatives that showed significant antinociceptive activity, suggesting their potential as pain-relief agents.
Antibacterial and Antifungal Activities
Compounds similar to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide have been studied for their antibacterial and antifungal properties. Helal et al. (2013) synthesized novel derivatives exhibiting significant activities against various bacterial and fungal strains.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-29-20-6-3-2-5-17(20)15-24-21(27)7-4-14-26-22(28)13-12-19(25-26)16-8-10-18(23)11-9-16/h2-3,5-6,8-13H,4,7,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFGRUGMCXZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763943.png)
![2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2763945.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2763946.png)


![5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763950.png)
![1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole](/img/structure/B2763951.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2763954.png)

![2-[(5-Acetyl-2-methoxyphenyl)methanesulfonyl]acetic acid](/img/structure/B2763957.png)

![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2763963.png)